

A Technical Guide to the Molecular Weight of Azido-PEG4-alcohol

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Compound of Interest

Compound Name: Azido-PEG4-alcohol

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Introduction: This document provides a detailed technical overview of **Azido-PEG4-alcohol**, a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals. Featuring a terminal azide group for click chemistry reactions and a hydroxyl group for further derivatization, this molecule is a key component in bioconjugation, drug delivery systems, and as a PROTAC linker.^{[1][2][3]} Its hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media, a critical factor in biological applications.^{[1][4]} This guide focuses on the core physicochemical property of **Azido-PEG4-alcohol**: its molecular weight, detailing both its theoretical values and the experimental methodology for its verification.

Theoretical Molecular Weight and Physicochemical Properties

The precise molecular weight of **Azido-PEG4-alcohol** is derived from its chemical formula, C8H17N3O4.^{[1][2][3][5]} Two values are of primary importance for researchers: the average molecular weight and the monoisotopic mass.

- Average Molecular Weight: This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the molecule. It is the most commonly cited "molecular weight" and is used for bulk calculations, such as preparing solutions of a specific molarity.

- Monoisotopic Mass (Exact Mass): This value is calculated using the mass of the most abundant isotope for each element (e.g., ^{12}C , ^1H , ^{14}N , ^{16}O). The monoisotopic mass is crucial for high-resolution analytical techniques like mass spectrometry, where individual ionic species are resolved.[1]

The key quantitative data for **Azido-PEG4-alcohol** are summarized below.

Parameter	Value	Reference
Chemical Formula	C8H17N3O4	[1][2][3][5]
Average Molecular Weight	219.24 g/mol	[1][2][3]
Monoisotopic Mass	219.1219 Da	[1]
IUPAC Name	2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-ol	[1][2]
CAS Number	86770-67-4	[1][3][5][6]

Experimental Verification of Molecular Weight

The molecular weight of a small molecule like **Azido-PEG4-alcohol** is most accurately verified using mass spectrometry (MS). Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion.[7][8]

2.1 Detailed Protocol: Molecular Weight Verification by ESI-MS

This protocol outlines a standard procedure for confirming the molecular weight of **Azido-PEG4-alcohol** using a High-Performance Liquid Chromatograph coupled to an ESI Mass Spectrometer (HPLC/ESI-MS).[9]

Objective: To verify the monoisotopic mass of **Azido-PEG4-alcohol**.

Materials:

- **Azido-PEG4-alcohol** sample

- HPLC-grade water with 0.1% formic acid (Solvent A)
- HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)
- Methanol (for sample dissolution)
- Calibrant solution for MS

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) with an ESI source
- HPLC system
- Analytical C18 column

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Azido-PEG4-alcohol** at 1 mg/mL in methanol.
 - Create a working solution by diluting the stock solution to 1-10 µg/mL in a 50:50 mixture of Solvent A and Solvent B.
- Instrument Calibration:
 - Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution to ensure high mass accuracy.
- HPLC Method:
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL
 - Gradient:
 - 0-1 min: 5% Solvent B

- 1-5 min: Linear gradient from 5% to 95% Solvent B
- 5-7 min: Hold at 95% Solvent B
- 7-8 min: Return to 5% Solvent B
- 8-10 min: Re-equilibrate at 5% Solvent B

- ESI-MS Parameters (Positive Ion Mode):
 - Ionization Mode: ESI Positive
 - Capillary Voltage: 3.5 - 4.5 kV
 - Drying Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 10 L/min, 300 °C).
 - Nebulizer Pressure: 30-40 psi
 - Mass Range: 100 - 500 m/z
 - Data Acquisition: Full scan mode
- Data Analysis:
 - Extract the mass spectrum for the chromatographic peak corresponding to **Azido-PEG4-alcohol**.
 - Identify the primary molecular ion adducts. In positive mode with formic acid, the protonated molecule [M+H]⁺ is expected. Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are also commonly observed.[7][10]
 - Calculate the expected m/z for these adducts based on the monoisotopic mass (M = 219.1219 Da):
 - [M+H]⁺ = 219.1219 + 1.0078 = 220.1297 m/z
 - [M+Na]⁺ = 219.1219 + 22.9898 = 242.1117 m/z

- Compare the experimentally measured m/z values with the calculated theoretical values. The difference should be within the mass accuracy tolerance of the instrument (typically < 5 ppm).

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the molecular weight of **Azido-PEG4-alcohol** using HPLC/ESI-MS.

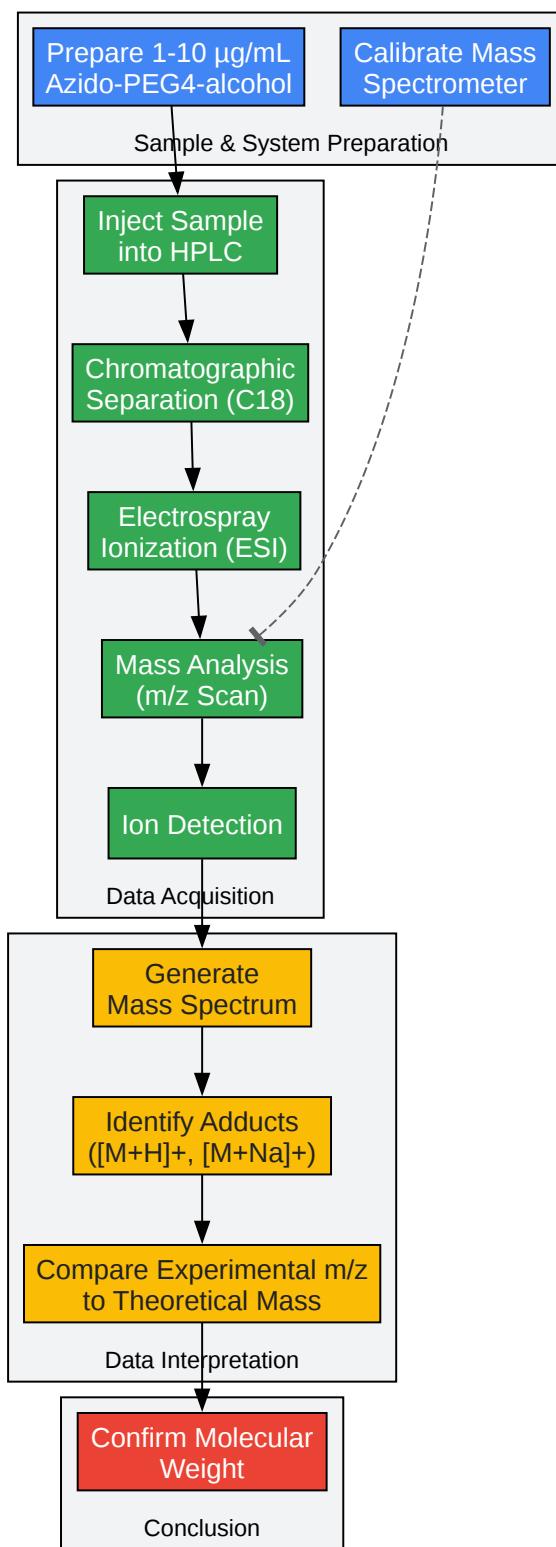


Figure 1. Experimental Workflow for Molecular Weight Verification

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Figure 1. Experimental Workflow for Molecular Weight Verification

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